(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone
説明
特性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O2/c18-13-10-21-6-3-16(13)24-12-4-7-22(8-5-12)17(23)11-1-2-14(19)15(20)9-11/h1-3,6,9-10,12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABDGQWZVLVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine intermediate.
Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the piperidine-chloropyridine intermediate through a carbonylation reaction.
Industrial Production Methods: Industrial production of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Structural Overview
The compound's structure can be broken down into three main components:
- Chloropyridine Moiety : This part enhances biological activity through specific interactions with various biological targets.
- Piperidine Ring : This structural element contributes to the pharmacological properties of the compound.
- Difluorophenyl Group : This group potentially increases the binding affinity to target receptors and influences the electronic properties of the molecule.
This compound has shown promise in medicinal chemistry due to its potential therapeutic applications. Key areas include:
Receptor Interaction
The compound may interact with neurotransmitter receptors, modulating their activity. This interaction is crucial for developing treatments for various neurological disorders.
Enzyme Inhibition
Research suggests that it may inhibit specific enzymes related to neurodegenerative diseases and other conditions. The inhibition of these enzymes can lead to therapeutic effects in diseases such as Alzheimer's and Parkinson's.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- GPR119 Agonism : Similar compounds have been studied as GPR119 agonists, which play a role in glucose metabolism and insulin release. This pathway is particularly relevant for type 2 diabetes treatment .
- Fluorinated Derivatives : The incorporation of fluorine into similar ligands has been shown to enhance pharmacokinetic properties, leading to improved oral absorption and bioavailability .
作用機序
The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloropyridine and difluorophenyl groups enhances its binding affinity and specificity. The piperidine ring may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Compound 54m ():
- Structure : 8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one.
- Key Differences: Core: Pyrido[3,4-d]pyrimidin-4(3H)-one vs. methanone. Substituents: 2,4-Difluorophenyl on piperidine vs. 3,4-difluorophenyl in the target compound.
- Synthesis: Utilizes a pyrazolyl-ethyl linker and a pyrido-pyrimidinone core, with hydrochloric acid-mediated deprotection .
UU-1 ():
- Structure: (3aS,4S,6R,6aR)-6-(4-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydrofuro3,4-d(3,4-difluorophenyl)methanone.
- Key Differences: Core: Pyrrolo-pyrimidinyl fused with a tetrahydrofuro-dioxolane vs. simple piperidine-methanone. Substituents: Difluoromethyl-pyrrolo-pyrimidine vs. 3-chloropyridinyloxy.
- Synthesis: Employs Grignard reagents for aryl group coupling, highlighting divergent strategies for methanone functionalization .
Patent Derivatives ():
- Examples: (4-Hydroxy-3-methoxy-phenyl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone. (4-Chloro-3-nitro-phenyl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone.
- Key Differences :
- Substituents : Methoxy, nitro, and methanesulfonyl groups vs. chloro-pyridinyl and difluorophenyl.
- Implications : Electron-withdrawing nitro and sulfonyl groups may increase polarity, reducing cell permeability compared to the target compound’s halogenated aryl groups .
Substituent Effects on Physicochemical Properties
Key Observations :
- The target compound’s 3-chloropyridinyloxy group increases lipophilicity compared to UU-1’s difluoromethyl-pyrrolo-pyrimidine core.
- Nitro and sulfonyl groups in patent derivatives raise ClogP but may compromise bioavailability.
SAR Insights :
- Fluorine Substitution : 3,4-Difluorophenyl groups improve metabolic stability across analogues.
- Chlorine vs. Nitro : Chlorine (target compound) offers moderate electron-withdrawing effects, while nitro groups (patent derivatives) may increase reactivity but reduce selectivity.
生物活性
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a complex structure that includes:
- Chloropyridine moiety : Enhances biological activity through specific interactions with biological targets.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Difluorophenyl group : Potentially increases binding affinity to target receptors.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Derivative : The initial step involves the nucleophilic substitution of 3-chloropyridine with a suitable piperidine derivative.
- Coupling Reaction : The piperidine intermediate is then coupled with a difluorophenyl derivative using coupling agents like EDCI in the presence of bases such as triethylamine.
The biological activity of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone is hypothesized to involve:
- Receptor Binding : The compound may interact with neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes related to neurodegenerative diseases and other conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Antineurodegenerative Effects
Studies have suggested potential applications in treating neurodegenerative diseases. The compound's ability to bind effectively to certain receptors indicates possible therapeutic benefits in neuropharmacology.
Anticancer Activity
Preliminary investigations have shown that similar compounds within its structural class exhibit anticancer properties. For instance, some derivatives have demonstrated cytotoxic effects against breast cancer cell lines, particularly when combined with traditional chemotherapeutic agents like doxorubicin .
Case Studies and Research Findings
A review of recent studies highlights the following findings:
Comparative Analysis with Similar Compounds
The uniqueness of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinolin-4(1H)-one | Contains a quinoline core | Antimicrobial and anticancer |
| 3-(Pyridin-4-yloxy)-N-(piperidin-1-yl)propanamide | Piperidine linked to pyridine | CNS activity |
| 4-(Chlorophenoxy)-N-(piperidin-1-yloxy)-butanamide | Chlorophenoxy group with piperidine | Potential anti-inflammatory |
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4-difluorophenyl)methanone?
The synthesis involves sequential reactions such as nucleophilic substitution, coupling, and purification. Key parameters include:
- Temperature control : Reactions involving halogenated intermediates (e.g., 3-chloropyridine derivatives) require low temperatures (0–5°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for ether bond formation between the piperidine and pyridine moieties .
- Catalysts : Lewis acids like AlCl₃ are critical for Friedel-Crafts acylation steps .
- Purification : Column chromatography with gradients of hexane/EtOAc (e.g., 5:5) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the piperidine, chloropyridine, and difluorophenyl groups. For example, the carbonyl carbon (C=O) typically resonates at ~170 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 407.0821) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity and stability under accelerated degradation conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls like ciprofloxacin .
- Mechanistic studies : Use fluorescence-based assays to assess membrane disruption or β-galactosidase inhibition to identify bacterial target pathways .
- Resistance profiling : Serial passage experiments over 20–30 generations to detect emergent resistance .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD values) to kinases or GPCRs .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating the difluorophenyl group) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
| Structural Modification | Impact on Activity | Reference Compound |
|---|---|---|
| Replacement of 3-chloropyridine with pyrimidine | Reduced antibacterial activity (MIC ↑2–4×) | JNJ-42048232 |
| Substitution of 3,4-difluorophenyl with trifluoromethyl | Enhanced metabolic stability (t½ ↑3× in microsomes) | Compound 27 |
| Piperidine ring contraction to pyrrolidine | Altered target selectivity (e.g., shifted from kinase A to B) | (2-Chloro-4-fluorophenyl) analog |
Q. What strategies improve the compound’s pharmacokinetic profile?
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as mesylate salt .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the aryl ring to reduce CYP450-mediated oxidation .
- Blood-brain barrier (BBB) penetration : LogP optimization (target 2–3) via substituent tuning on the piperidine ring .
Q. How do environmental conditions affect the compound’s stability during storage?
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C .
- Photodegradation : UV-Vis studies in methanol reveal >90% stability under inert (N₂) conditions but 30% degradation after 48 hrs under UV light .
- Hydrolytic stability : pH 7.4 buffer at 37°C shows <5% degradation over 72 hrs, while acidic conditions (pH 2) accelerate breakdown (t½ = 12 hrs) .
Q. Which computational tools predict the compound’s binding affinity for novel targets?
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy perturbation (FEP) : Calculate relative binding energies for derivatives with modified substituents .
- ADMET prediction : SwissADME or ADMETLab to optimize properties like permeability (e.g., P-gp substrate likelihood) .
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